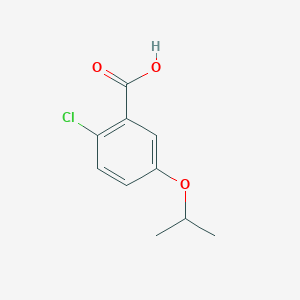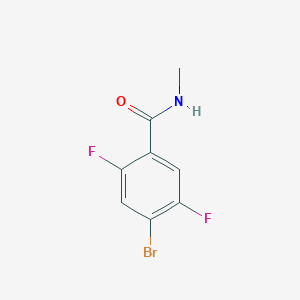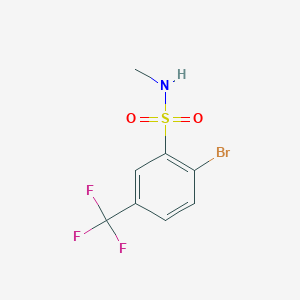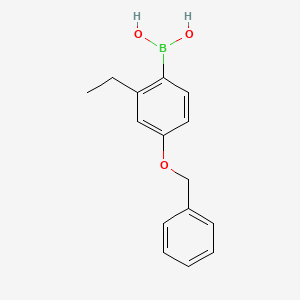
4-(Benzyloxy)-2-ethylphenylboronic acid
Vue d'ensemble
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (a ring of six carbon atoms, C6H5-) and a boronic acid group (B(OH)2). They are commonly used in organic synthesis . The benzyloxy group (C6H5CH2O-) is a protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of phenylboronic acids typically consists of a phenyl ring attached to a boronic acid group. The benzyloxy group would be attached to the phenyl ring .Chemical Reactions Analysis
Phenylboronic acids are known to participate in several types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond forming reaction .Physical And Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. They are capable of forming stable complexes with diols, which is a property that is often utilized in various chemical reactions .Applications De Recherche Scientifique
Applications in Bioorthogonal Chemistry
4-(Benzyloxy)-2-ethylphenylboronic acid, a derivative of phenylboronic acid, exhibits promising applications in bioorthogonal chemistry. The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions, as seen with compounds like 2-formylphenylboronic acid, signifies the potential of boronic acid derivatives in bioorthogonal coupling reactions. These reactions are orthogonal to protein functional groups, making them ideal for applications such as protein conjugation without interfering with the protein's natural functions. The stability and quick formation of the product in these reactions highlight their suitability for physiological conditions, presenting a valuable characteristic for biomedical applications (Ozlem Dilek et al., 2015).
Pharmaceutical Intermediate Synthesis
Another significant application of this compound is in the synthesis of pharmaceutical intermediates. The molecule serves as a precursor in the production of various active pharmaceutical ingredients (APIs). For instance, the synthesis of 4-benzyloxy propiophenone, an API used in drugs like Ifenprodil and Buphenine, demonstrates the compound's role in the pharmaceutical industry. The synthesis involves environmentally friendly methods like liquid–liquid–liquid phase-transfer catalysis, emphasizing the compound's compatibility with green chemistry principles and its contribution to minimizing waste in pharmaceutical manufacturing (G. Yadav & P. R. Sowbna, 2012).
Luminescent Material Synthesis
The derivative of this compound, 4-benzyloxy benzoic acid, has been used as a ligand in the synthesis of lanthanide coordination compounds. These compounds exhibit notable photophysical properties, making them candidates for applications in luminescent materials. The presence of electron-releasing or electron-withdrawing groups significantly influences the luminescent properties, providing a pathway to tailor the photophysical characteristics for specific applications (S. Sivakumar et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 4-(Benzyloxy)-2-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in these processes .
Pharmacokinetics
Factors such as its lipophilicity and water solubility would likely influence these properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions for the SM coupling reaction, such as temperature and solvent, can affect the efficiency of the reaction Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-ethyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETVDEAWPDRCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




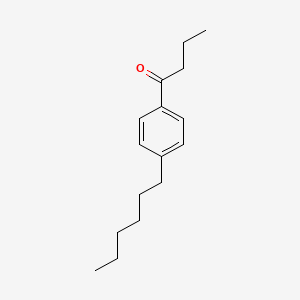
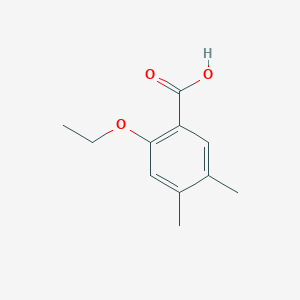


![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

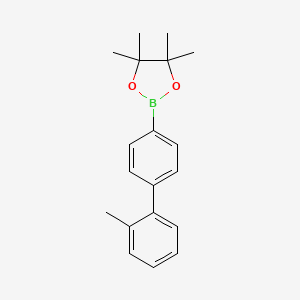

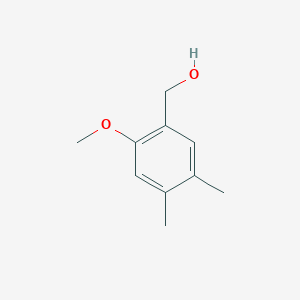
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
